![molecular formula C17H12ClN5OS2 B12120614 N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-chlorobenzamide](/img/structure/B12120614.png)
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It contains a benzothiazole ring, a triazole ring, and a chlorobenzamide group.
- The compound’s systematic name is N-[(E)-[5-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-1-phenylpyrazol-4-yl]methylideneamino]-4-(3,4-dimethylphenyl)phthalazin-1-amine .
- It has a molecular weight of 597.76 g/mol.
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-chlorobenzamide: C34H27N7S2
.Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature. it is likely that organic synthesis methods involving condensation reactions or cyclizations are employed.
- Industrial production methods may involve large-scale synthesis using optimized conditions, but these details remain proprietary.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type, but general organic chemistry principles apply.
- Major products formed from these reactions would include derivatives of the compound with modified functional groups.
Scientific Research Applications
Chemistry: Researchers may study its reactivity, stability, and applications in materials science.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) could reveal potential therapeutic uses.
Medicine: It might be explored as a drug candidate due to its structural features.
Industry: Applications in dyes, pigments, or other specialty chemicals are possible.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- Molecular pathways involved could include enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparison with Similar Compounds
- Similar compounds include:
- Each compound has unique structural features and potential applications.
Remember that while I’ve provided an overview, detailed experimental procedures and proprietary information may require further research
Properties
Molecular Formula |
C17H12ClN5OS2 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C17H12ClN5OS2/c18-11-7-5-10(6-8-11)15(24)21-16-20-14(22-23-16)9-25-17-19-12-3-1-2-4-13(12)26-17/h1-8H,9H2,(H2,20,21,22,23,24) |
InChI Key |
AZHHEWYOMJMZFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=NC(=NN3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



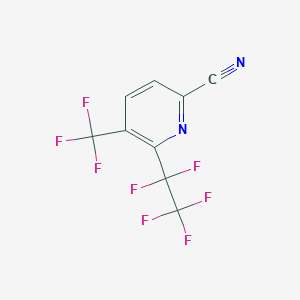
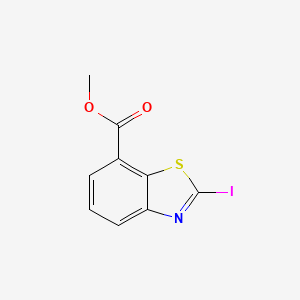
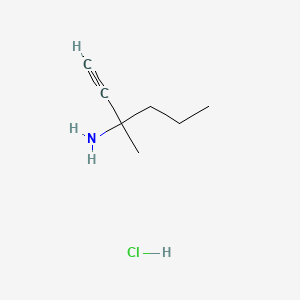
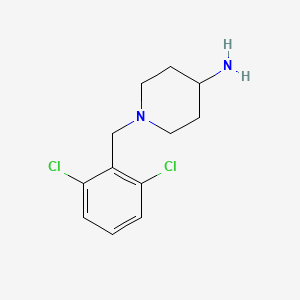
![7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120563.png)

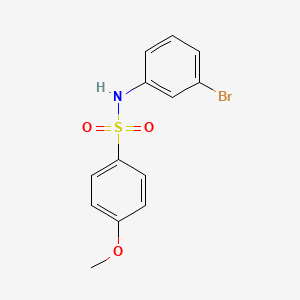


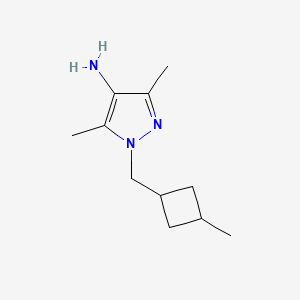

![6,6-dimethyl-2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120607.png)
![N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamid e](/img/structure/B12120618.png)
